molecular formula C30H21I7N2O8 B13434488 (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid

(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid

Cat. No.: B13434488
M. Wt: 1425.8 g/mol
InChI Key: JTWGLMWINLKSLL-GOTSBHOMSA-N
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Description

(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, coupling reactions, and protection-deprotection strategies. The key steps include:

    Iodination: Introduction of iodine atoms to the phenoxy rings using reagents like iodine monochloride or iodine in the presence of oxidizing agents.

    Coupling Reactions: Formation of ether linkages between phenoxy groups using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Protection-Deprotection: Protection of amino and carboxyl groups during intermediate steps using protecting groups like tert-butyloxycarbonyl (Boc) or benzyl groups, followed by deprotection at the final stage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient iodination and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenoxy groups can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction of iodine atoms to iodide ions can occur under reductive conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenoxy compounds.

    Substitution: Phenoxy derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of iodinated organic compounds.

Biology

Due to its multiple iodine atoms, this compound may be used in radiolabeling studies for tracking biological processes.

Medicine

Industry

The compound’s unique properties may be exploited in the development of advanced materials, such as high-density polymers or specialty coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules, facilitated by its multiple iodine atoms and phenoxy groups. These interactions can include binding to proteins, nucleic acids, or other biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine: A naturally occurring hormone with multiple iodine atoms.

    Iodinated Contrast Agents: Compounds used in medical imaging with similar iodine content.

Uniqueness

The unique combination of multiple iodine atoms and phenoxy groups in (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid distinguishes it from other iodinated compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C30H21I7N2O8

Molecular Weight

1425.8 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C30H21I7N2O8/c31-15-7-14(46-27-18(34)3-12(4-19(27)35)6-23(39)30(43)44)10-24(25(15)40)47-28-20(36)8-13(9-21(28)37)45-26-16(32)1-11(2-17(26)33)5-22(38)29(41)42/h1-4,7-10,22-23,40H,5-6,38-39H2,(H,41,42)(H,43,44)/t22-,23-/m0/s1

InChI Key

JTWGLMWINLKSLL-GOTSBHOMSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)I)CC(C(=O)O)N

Origin of Product

United States

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